

A Comparative Analysis of Experimental and Calculated Spectroscopic Data for Bromopyrazoles

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Compound of Interest

Compound Name: 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile

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For Researchers, Scientists, and Drug Development Professionals: A Guide to Spectroscopic Characterization

The robust characterization of novel chemical entities is a cornerstone of modern drug discovery and development. Pyrazole derivatives, and specifically bromopyrazoles, represent a significant class of heterocyclic compounds with wideranging pharmacological potential.^[1] A meticulous comparison of experimentally acquired spectroscopic data with theoretically calculated values provides a powerful tool for unambiguous structure elucidation and a deeper understanding of the electronic properties of these molecules. This guide offers a comparative analysis of experimental and calculated spectroscopic data for bromopyrazoles, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Data Presentation: A Side-by-Side Comparison

The following tables present a direct comparison of experimental and calculated spectroscopic data for a representative bromopyrazole, 4-bromo-1H-pyrazole. The calculated data were obtained using Density Functional Theory (DFT), a common and reliable computational method in quantum chemistry.^{[2][3]}

Table 1: ^1H NMR Chemical Shifts (δ) in ppm for 4-bromo-1H-pyrazole

Proton	Experimental Chemical Shift (ppm)	Calculated Chemical Shift (ppm)
N-H	~13.0	10.00
H-3, H-5	7.67	7.64

Experimental data sourced from Krueger et al. (2023)[2][3]. Calculated data from DFT (ω B97XD/cc-pVTZ) as reported in the same study.

Table 2: ^{13}C NMR Chemical Shifts (δ) in ppm for 1-phenyl-4-bromo-pyrazole

Carbon	Experimental Chemical Shift (ppm)
C-3	140.7
C-4	93.3
C-5	129.5
C-ipso	139.5
C-ortho	119.5
C-meta	129.4
C-para	127.3

Experimental data for 1-phenyl-4-bromo-pyrazole.[4]

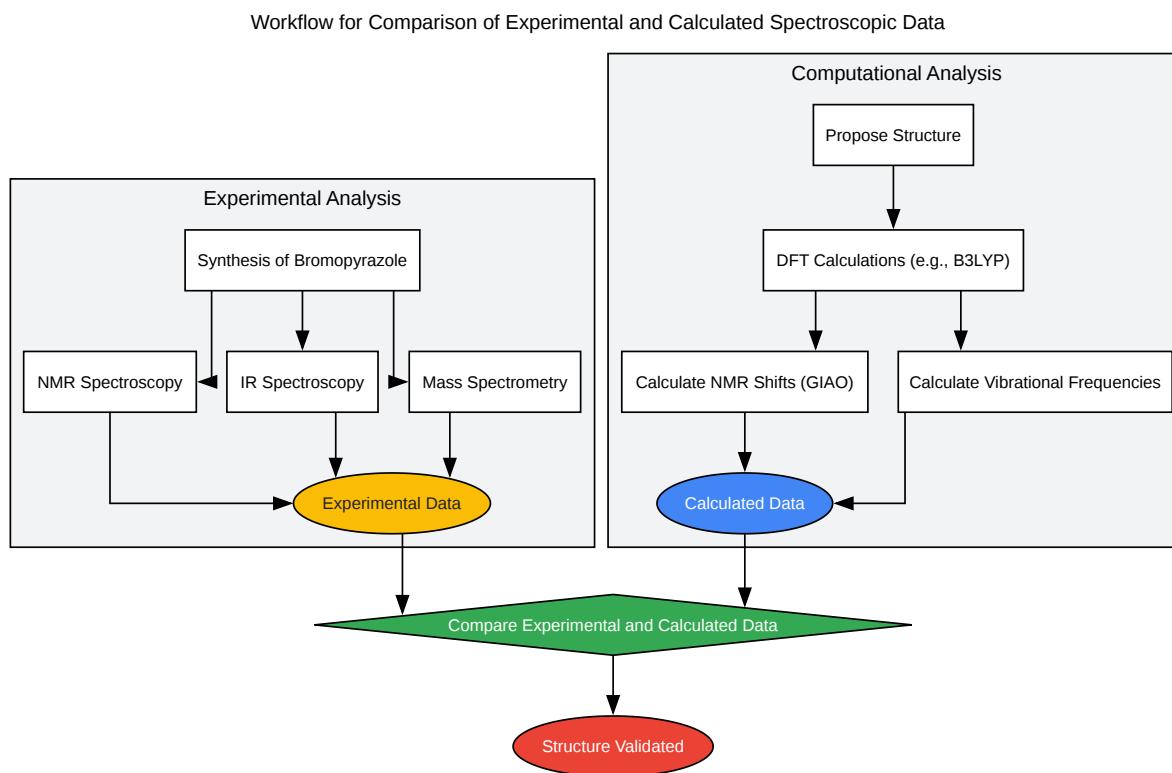
Table 3: Key IR Vibrational Frequencies (cm^{-1}) for 4-bromo-1H-pyrazole

Vibrational Mode	Experimental Frequency (cm^{-1})	Calculated Frequency (cm^{-1})
N-H stretch	3133	-
C-H stretch	3108, 3015	-
Ring vibrations	1485, 1410, 1340	-

Experimental and calculated data sourced from Krueger et al. (2023)[2][3]. The calculated values in the original study were presented graphically; specific peak assignments were not tabulated.

Mandatory Visualization

The following diagram illustrates the general workflow for comparing experimental and calculated spectroscopic data, a crucial process in the structural validation of synthesized compounds like bromopyrazoles.



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